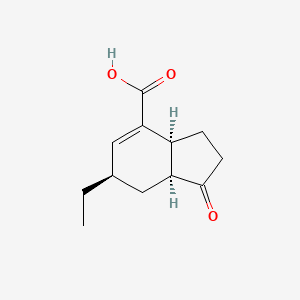

Coronafacic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(3aS,6R,7aS)-6-ethyl-1-oxo-2,3,3a,6,7,7a-hexahydroindene-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-2-7-5-9-8(3-4-11(9)13)10(6-7)12(14)15/h6-9H,2-5H2,1H3,(H,14,15)/t7-,8+,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONMAUQRMJXNSCG-VGMNWLOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC2C(CCC2=O)C(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C[C@H]2[C@H](CCC2=O)C(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80977827 | |

| Record name | 6-Ethyl-1-oxo-2,3,3a,6,7,7a-hexahydro-1H-indene-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80977827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62251-98-3 | |

| Record name | (3aS,6R,7aS)-6-Ethyl-2,3,3a,6,7,7a-hexahydro-1-oxo-1H-indene-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62251-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coronafacic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062251983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Ethyl-1-oxo-2,3,3a,6,7,7a-hexahydro-1H-indene-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80977827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Coronafacic Acid Biosynthesis Pathway: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Coronafacic acid (CFA) is a crucial polyketide component of the phytotoxin coronatine (COR), a virulence factor produced by several pathovars of the plant pathogen Pseudomonas syringae.[1][2] The biosynthesis of this complex molecule is orchestrated by a unique combination of monofunctional and multifunctional polyketide synthase (PKS) proteins encoded by the cfa gene cluster.[3][4] This document provides a detailed examination of the CFA biosynthesis pathway, the genetic architecture of the cfa cluster, its temperature-dependent regulation, and key experimental methodologies for its study. The pathway's unique hybrid PKS system presents a compelling target for both mechanistic studies and the development of novel antimicrobial agents.

The this compound (CFA) Biosynthesis Gene Cluster

The genes responsible for CFA biosynthesis are organized into a contiguous cluster, which is part of the larger coronatine (COR) biosynthetic gene cluster.[4][5] In P. syringae pv. glycinea PG4180, this entire cluster resides on a 90-kb plasmid.[1] The CFA portion spans approximately 19-21 kb and is transcribed as a single operon, beginning with the coronafacate ligase gene (cfl) and followed by nine core CFA biosynthesis genes, cfa1 through cfa9.[5]

The functions of the key genes, as inferred from sequence homology and mutagenesis studies, are summarized below:

| Gene | Predicted Protein Function | Reference(s) |

| cfl | Coronafacate Ligase: Activates CFA and ligates it to coronamic acid (CMA). | [5] |

| cfa1 | Acyl-CoA Synthetase: Involved in priming the PKS with a starter unit. | |

| cfa2 | Enoyl-CoA Hydratase: Likely participates in the formation of the polyketide backbone. | |

| cfa3 | 3-hydroxyacyl-CoA Dehydrogenase: Catalyzes a reduction step in the pathway. | |

| cfa4 | Acyl-CoA Dehydrogenase: Involved in a dehydrogenation step. | |

| cfa5 | Acyl-CoA Synthetase: Similar to Cfl, may activate a precursor. | |

| cfa6 | Type I Polyketide Synthase (PKS): A large, multifunctional enzyme with multiple domains. | [6] |

| cfa7 | Type I Polyketide Synthase (PKS): A large, multifunctional, modular PKS. | [3] |

| cfa8 | Crotonyl-CoA Reductase: Required for CFA and COR production. | [1][3] |

| cfa9 | Thioesterase: Dispensable for CFA production but may release enzyme-bound products. | [1] |

The Biosynthesis Pathway

The synthesis of CFA is a complex process that combines elements of both Type I and Type II polyketide synthesis pathways.[3] Precursor feeding studies have shown that CFA is derived from three acetate units, one butyrate unit, and one pyruvate unit.[7] The pathway can be conceptualized in the following stages:

-

Initiation (Starter Unit Formation): The process begins with the formation of a starter unit, believed to be derived from α-ketoglutarate. Enzymes like Cfa1-Cfa5 are proposed to be involved in generating and loading this starter unit onto the PKS machinery.

-

Elongation (Polyketide Chain Assembly): The core of the synthesis is carried out by the large, modular Type I PKS enzymes, Cfa6 and Cfa7.[6] These enzymes function in a manner analogous to fatty acid synthases, iteratively adding two-carbon units from malonyl-CoA extenders to the growing polyketide chain.[3] Each module within the PKS contains a set of domains—minimally a Ketosynthase (KS), Acyltransferase (AT), and Acyl Carrier Protein (ACP)—that catalyze one round of chain extension.[8] Additional domains, such as Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER), perform reductive modifications on the β-keto group after each condensation, leading to the final, specific chemical structure.[3]

-

Termination and Cyclization: Once the polyketide chain is fully assembled and modified on the PKS, it is released. The Cfa9 thioesterase may play a role in this release.[1] The linear polyketide intermediate then undergoes an intramolecular cyclization to form the characteristic hydrindanone bicyclic structure of this compound.

Regulation of CFA Biosynthesis

The expression of the cfa gene cluster is tightly regulated, most notably by temperature. Production of CFA, and consequently COR, is maximal at 18°C and negligible at 28°C, the optimal growth temperature for P. syringae.[9][10] This thermoregulation is controlled by a modified two-component regulatory system encoded by the corR, corS, and corP genes located within the COR gene cluster.[5][9]

-

CorS: A sensor histidine kinase that likely perceives temperature signals.

-

CorR: A response regulator that, upon phosphorylation by CorS, acts as a transcriptional activator.

-

CorP: A protein with a role in the phosphorelay between CorS and CorR.

At the permissive temperature of 18°C, this system activates the transcription of the entire cfl/CFA operon, leading to the synthesis of the biosynthetic enzymes.[5][9]

Quantitative Data

While detailed in vitro enzyme kinetic parameters (Km, kcat) for the individual Cfa enzymes are not extensively reported in the literature, the overall pathway's output is quantitatively regulated by temperature.

| Parameter | Condition A (18°C) | Condition B (28°C) | Reference(s) |

| COR Production Level | Maximal | Negligible | [9][10] |

| cfl/CFA Operon Transcription | Maximally Induced | Repressed | [5][9] |

Experimental Protocols

Studying the CFA biosynthesis pathway involves a combination of molecular genetics, biochemistry, and analytical chemistry. Below are representative protocols for key experimental procedures.

Protocol 1: Overexpression and Purification of a His-tagged Cfa Protein

This protocol describes the general workflow for producing a Cfa enzyme in E. coli for subsequent biochemical characterization.[11][12]

-

Cloning: Amplify the target cfa gene (e.g., cfa8) from P. syringae genomic DNA via PCR. Ligate the PCR product into an expression vector (e.g., pET-28a) containing an N-terminal His6-tag.

-

Transformation: Transform the resulting plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Expression:

-

Grow a 1 L culture of the transformed E. coli in LB medium with appropriate antibiotics at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Incubate the culture for an additional 4-6 hours at a reduced temperature (e.g., 25°C) to improve protein solubility.

-

-

Cell Lysis:

-

Harvest cells by centrifugation (5,000 x g, 15 min, 4°C).

-

Resuspend the cell pellet in 30 mL of lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with a protease inhibitor cocktail.

-

Lyse cells via sonication on ice.

-

Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C) to remove cell debris.

-

-

Affinity Chromatography:

-

Equilibrate a Ni-NTA affinity column with lysis buffer.

-

Load the clarified supernatant onto the column.

-

Wash the column with 10 column volumes of wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).

-

Elute the His-tagged protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

-

-

Purity Analysis: Assess the purity of the eluted fractions using SDS-PAGE. Pool the purest fractions and dialyze against a storage buffer (e.g., Tris-HCl with glycerol) for subsequent assays.

Protocol 2: In Vitro Enzyme Assay

This protocol outlines a general spectrophotometric assay to measure the activity of a purified dehydrogenase or reductase enzyme, such as Cfa3 or Cfa8.[12]

-

Reaction Mixture Preparation: In a 1.5 mL cuvette, prepare a reaction mixture containing:

-

100 mM reaction buffer (e.g., Tris-HCl, pH 7.5).

-

0.2 mM NADPH or NADH (as the monitored co-substrate).

-

1 mM of the specific substrate for the enzyme (e.g., crotonyl-CoA for Cfa8).

-

Purified enzyme (e.g., 1-5 µg).

-

Make up to a final volume of 1 mL with sterile water.

-

-

Measurement:

-

Place the cuvette in a spectrophotometer set to 340 nm.

-

Initiate the reaction by adding the final component (typically the enzyme or its specific substrate).

-

Monitor the decrease in absorbance at 340 nm over time (5-10 minutes) as NADPH/NADH is oxidized.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve.

-

Use the Beer-Lambert law (A = εcl) and the extinction coefficient of NADPH (6.22 mM-1cm-1) to convert the rate into µmol of substrate converted per minute.

-

Calculate the specific activity of the enzyme (U/mg).

-

Conclusion and Future Directions

The this compound biosynthesis pathway is a remarkable example of microbial secondary metabolism, employing a sophisticated and unusual hybrid PKS system. While the genetic basis and overall pathway have been outlined, significant opportunities for research remain. Elucidating the precise biochemical functions and kinetic parameters of each Cfa enzyme will provide a deeper understanding of polyketide synthesis. Furthermore, given that coronatine is a key virulence factor, the enzymes of the CFA pathway represent promising targets for the development of novel anti-virulence compounds to combat diseases caused by Pseudomonas syringae. The heterologous expression of the cfa gene cluster also offers potential for synthetic biology applications, enabling the production of novel polyketide structures.

References

- 1. Analysis of Genes Involved in Biosynthesis of this compound, the Polyketide Component of the Phytotoxin Coronatine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of the Pseudomonas polyketide this compound requires monofunctional and multifunctional polyketide synthase proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of the Pseudomonas polyketide this compound requires monofunctional and multifunctional polyketide synthase proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Characterization and transcriptional analysis of the gene cluster for this compound, the polyketide component of the phytotoxin coronatine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Polyketide synthase - Wikipedia [en.wikipedia.org]

- 9. Coronatine Gene Expression In Vitro and In Planta, and Protein Accumulation During Temperature Downshift in Pseudomonas syringae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The phytotoxin coronatine is a multifunctional component of the virulence armament of Pseudomonas syringae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Expression, Purification, and Enzyme Activity Assay of Phytoene Synthase In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Expression, purification and analysis of the activity of enzymes from the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

Elucidation of the Structure of Coronafacic Acid: A Technical Guide

Introduction

Coronafacic acid (CFA) is a bicyclic polyketide and a key component of the phytotoxin coronatine (COR).[1][2] Produced by several pathovars of the bacterium Pseudomonas syringae, coronatine plays a significant role in plant-pathogen interactions, often mimicking the activity of the plant hormone jasmonic acid.[1] The structure of coronatine is an amide conjugate of this compound and coronamic acid (CMA), an ethylcyclopropyl amino acid derived from isoleucine.[1] The elucidation of the intricate structure of this compound was a critical step in understanding the biological activity of coronatine and has paved the way for its synthesis and the study of its derivatives for potential applications in agrochemicals. This technical guide provides an in-depth overview of the key experimental data and methodologies employed in the determination of the structure of this compound.

Initial Isolation and Structural Hypotheses

This compound can be obtained by the hydrolysis of coronatine.[3] Early investigations into the biosynthesis of coronatine suggested that this compound is a polyketide. This was later confirmed through precursor feeding studies, which indicated its formation from three acetate units, one butyrate unit, and one pyruvate unit. The assembly of these units to form the hydrindanone ring system of this compound presented a fascinating mechanistic puzzle for chemists.

Spectroscopic Characterization

The determination of the planar structure and stereochemistry of this compound relied heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The absolute stereochemistry was ultimately confirmed by X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy were instrumental in defining the carbon skeleton and the connectivity of protons within the this compound molecule. Assignments were often confirmed using two-dimensional NMR techniques such as COSY and HMQC.

Table 1: ¹H NMR Spectroscopic Data for this compound Derivatives

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 6.91 - 6.93 | bs | - |

| H-3a | 3.05 - 3.13 | m | - |

| H-3 | 2.53 - 2.61 | m | - |

| H-2 | 2.25 - 2.44 | m | - |

| H-7a | 2.25 - 2.44 | m | - |

| H-6 | 2.14 - 2.23 | m | - |

| H-7 | 1.84 - 1.89 | dt | 12.7, 5 |

| CHCH₂CH₃ | 1.47 - 1.64 | m | - |

| H-3 | 1.47 - 1.64 | m | - |

| CHCH₂CH₃ | 1.37 - 1.45 | m | - |

| CO₂CH₂CH₃ | 1.30 - 1.34 | t | 7 |

| H-7 | 1.02 - 1.12 | m | - |

| CHCH₂CH₃ | 0.96 - 1.00 | t | 7.5 |

Data presented is for a derivative, Ethyl (3a,6-trans;3a,7a-cis)-6-Ethyl-1-oxo-2,3,3a,6,7,7a-hexahydro-1H-indene-4-carboxylate, and is representative of the types of signals observed for the core structure.

Table 2: ¹³C NMR Spectroscopic Data for Methyl Coronafacate

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 218.4 |

| C-4 | 172.5 |

| C-5 | 139.5 |

| C-4a | 134.9 |

| C-7a | 54.2 |

| C-3a | 47.9 |

| C-2 | 39.1 |

| C-6 | 35.8 |

| C-7 | 31.5 |

| C-8 | 29.7 |

| C-9 | 11.8 |

| OCH₃ | 51.5 |

Note: The complete assignment of the ¹³C NMR spectrum required various techniques, including deuterium exchange and chemical reduction, to resolve ambiguities.[3]

Mass Spectrometry (MS)

Mass spectrometry provided crucial information about the molecular weight and fragmentation pattern of this compound and its derivatives, further confirming the proposed structure. Gas chromatography-mass spectrometry (GC-MS) of the methyl ester of this compound is a common analytical method.

Table 3: Mass Spectrometric Data for Methyl Coronafacate

| Ion | m/z | Relative Intensity |

| [M]⁺ | 222 | Varies |

| [M-OCH₃]⁺ | 191 | Base Peak |

| Other fragments | Various | - |

The mass spectrum of methyl coronafacate is characterized by a prominent base peak at m/z 191, corresponding to the loss of the methoxy group, forming the coronafacoyl ion.

X-ray Crystallography

Experimental Protocols

The following are generalized protocols for the key analytical techniques used in the structure elucidation of this compound, based on common laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound or its methyl ester is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O) in a 5 mm NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.

-

¹H NMR: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Data includes chemical shift, multiplicity (singlet, doublet, triplet, etc.), coupling constants (in Hz), and integration.

-

¹³C NMR: Spectra are typically recorded with complete proton decoupling. Chemical shifts are reported in ppm relative to the solvent peak or TMS.

-

2D NMR: COSY, HMQC, and HMBC experiments are performed to establish proton-proton and proton-carbon correlations.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Derivatization: The carboxylic acid group of this compound is often esterified (e.g., with diazomethane or methanolic HCl) to form the more volatile methyl coronafacate for GC analysis.

-

Gas Chromatography: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column). The oven temperature is programmed to increase gradually to separate the components of the sample.

-

Mass Spectrometry: The eluent from the GC column is introduced into a mass spectrometer. Electron ionization (EI) is commonly used, and the resulting mass spectrum shows the molecular ion and characteristic fragment ions.

X-ray Crystallography

-

Crystallization: Single crystals of this compound suitable for X-ray diffraction are grown, often by slow evaporation of a solvent.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates, bond lengths, and angles.

Visualizations

Biosynthetic Pathway of this compound

Caption: Simplified biosynthetic pathway of this compound.

Workflow for Structure Elucidation

Caption: Logical workflow for the structure elucidation of this compound.

References

The Mode of Action of Coronafacic Acid in Plants: A Technical Guide

Abstract

Coronafacic acid (CFA) is a polyketide molecule produced by the plant pathogen Pseudomonas syringae. It serves as a key structural component of the phytotoxin coronatine (COR), a potent virulence factor. This technical guide provides an in-depth examination of the mode of action of this compound, primarily through its role within the coronatine molecule, which functions as a powerful molecular mimic of the plant hormone jasmonoyl-L-isoleucine (JA-Ile). We will detail the perception of COR by the COI1-JAZ co-receptor complex, the subsequent hijacking of the jasmonate signaling cascade, and the physiological consequences for the plant, including the suppression of defense responses. This document summarizes key quantitative data, outlines detailed experimental protocols for studying these interactions, and provides visual diagrams of the core signaling pathways and experimental workflows for researchers in plant science and drug development.

Introduction to this compound and Jasmonate Signaling

The Phytotoxin Coronatine: A Bacterial Virulence Factor

Several pathovars of the bacterium Pseudomonas syringae produce the non-host-specific phytotoxin coronatine (COR) to enhance their virulence during plant infection.[1] COR consists of two distinct moieties joined by an amide bond: the polyketide This compound (CFA) and the cyclopropyl amino acid coronamic acid (CMA) .[2][3] While the bacterium uses COR to promote invasion through stomata and suppress host defenses, the molecule's efficacy stems from its remarkable ability to mimic plant hormones.[2][4]

The Jasmonate Signaling Pathway: A Core Plant Defense System

Jasmonates (JAs) are a class of lipid-derived hormones that are central to plant defense against insect herbivores and certain microbial pathogens, as well as regulating developmental processes.[5][6] The bioactive form of the hormone is jasmonoyl-L-isoleucine (JA-Ile).[7]

The core jasmonate signaling pathway operates as follows:

-

Perception: In the presence of JA-Ile, the F-box protein CORONATINE INSENSITIVE 1 (COI1) binds to JAZ (JASMONATE ZIM-DOMAIN) proteins.[5] COI1 is a component of a Skp1/Cul1/F-box (SCF) E3 ubiquitin ligase complex, termed SCFCOI1.[7] The COI1-JAZ complex serves as the co-receptor for JA-Ile.[8]

-

Signal Transduction: The formation of the JA-Ile/COI1/JAZ ternary complex targets the JAZ protein for ubiquitination by the SCFCOI1 complex.

-

Response: Ubiquitinated JAZ proteins are subsequently degraded by the 26S proteasome.[7] JAZ proteins are transcriptional repressors that bind to and inhibit transcription factors such as MYC2.[3] Their degradation releases these transcription factors, allowing them to activate the expression of hundreds of downstream JA-responsive genes, which orchestrate the defense response.[3][7]

Core Mechanism: Hijacking the Jasmonate Pathway

Coronatine's mode of action is a classic example of molecular mimicry. Its structure is remarkably similar to that of JA-Ile, allowing it to bind directly to the COI1-JAZ co-receptor with high affinity.[2][9] In fact, studies have shown that coronatine is often more potent than JA-Ile at inducing jasmonate responses.[9][10] By binding to the receptor, COR triggers the degradation of JAZ repressors and activates downstream gene expression, effectively tricking the plant into mounting a jasmonate response that is advantageous to the pathogen.[3]

While the topic is this compound, it is critical to note that CFA alone is largely biologically inactive .[2] Bioactivity is conferred when CFA is conjugated to an amino acid, as it is in coronatine (conjugated to coronamic acid, an isoleucine analog). Synthetic CFA conjugates with other nonpolar amino acids like leucine, valine, and methionine have also been shown to possess biological activity, confirming the necessity of the amino acid moiety for receptor binding and activation.[2][11]

Physiological Consequences: Suppression of SA-Mediated Defenses

One of the primary advantages for P. syringae in activating the JA pathway is its antagonistic relationship with the salicylic acid (SA) pathway. The SA pathway is crucial for defense against biotrophic pathogens like P. syringae. By potently inducing JA signaling, COR leads to the suppression of SA biosynthesis and signaling.[4] This is achieved, in part, by the MYC2 transcription factor, which activates NAC transcription factors that in turn repress the expression of the key SA biosynthesis gene ISOCHORISMATE SYNTHASE 1 (ICS1). This hormonal crosstalk effectively dismantles the appropriate defense response, rendering the plant more susceptible to infection.

Data Presentation: Quantitative Analysis

The interaction between coronatine and the plant's receptor machinery has been quantified, revealing the high-affinity binding that underlies its potency.

Table 1: Binding Affinities of Coronatine and CFA-Conjugates to the COI1 Co-Receptor.

| Ligand | JAZ Protein | Method | Dissociation Constant (Kd) | Reference |

|---|---|---|---|---|

| 3H-Coronatine | AtJAZ1 | Radioligand Binding | 48 ± 13 nM | [1][8] |

| 3H-Coronatine | AtJAZ6 | Radioligand Binding | 68 ± 15 nM | [1][8] |

| 3H-Coronatine | JAZ1 +5 degron peptide | Radioligand Binding | 108 ± 29 nM | [1][8] |

| CFA-Ile | AtCOI1 | ITC | 2.315 µM | [11] |

| CFA-Leu | AtCOI1 | ITC | 7.874 µM | [11] |

| CFA-Val | AtCOI1 | ITC | 17.921 µM | [11] |

| this compound (CFA) | AtCOI1 | ITC | No change in heat capacity |[11] |

ITC: Isothermal Titration Calorimetry. Data indicates that while CFA-amino acid conjugates bind to COI1, the full coronatine molecule binds with significantly higher affinity to the complete COI1-JAZ complex.

Table 2: Relative Bioactivity and Gene Expression Changes Induced by Coronatine and CFA-Conjugates.

| Compound (Concentration) | Assay | Observation | Reference |

|---|---|---|---|

| Coronatine (1 µM) | Arabidopsis root growth | Strong inhibition | [3] |

| Methyl Jasmonate (10 µM) | Arabidopsis root growth | Strong inhibition (similar to 1 µM COR) | [3] |

| Coronatine (0.05 µM) | Maize insect resistance | Upregulation of benzoxazinoid synthesis genes; downregulation of JAZ genes | [10] |

| CFA-Ile | VSP1 gene expression | >100-fold higher activity than JA-Ile mixture | [2] |

| CFA-Leu | JA-responsive genes | Strongest inducer among tested CFA conjugates for both early and late genes | [2] |

| CFA-Met | JA-responsive genes | Stronger induction of early genes (e.g., AOS) than CFA-Ala/Val |[2] |

Experimental Protocols

Investigating the CFA/COR mode of action involves several key biochemical and molecular biology techniques.

Protocol: In Vitro Pull-Down Assay

This assay is used to confirm the ligand-dependent interaction between COI1 and JAZ proteins.

Objective: To determine if COR or CFA-conjugates promote the physical interaction between a "bait" JAZ protein and a "prey" COI1 protein.

Methodology:

-

Protein Expression:

-

Express a recombinant "bait" protein, such as Arabidopsis JAZ1 fused with a tag (e.g., Maltose Binding Protein, MBP, and a 6xHis tag), in E. coli and purify it.

-

Express a "prey" protein, such as COI1 with an epitope tag (e.g., Myc), in a suitable system (e.g., transiently in Nicotiana benthamiana or in stable transgenic Arabidopsis lines).[12][13]

-

-

Bait Immobilization: Incubate the purified bait protein (MBP-JAZ1-His) with an affinity resin that binds its tag (e.g., amylose resin for MBP or Ni-NTA agarose for 6xHis). Wash away unbound protein.

-

Prey Preparation: Prepare a total protein extract from plant tissues expressing the prey protein (COI1-Myc).[14]

-

Interaction and Pull-Down:

-

Combine the immobilized bait protein with the plant protein extract.

-

Add the ligand (e.g., 10 µM coronatine) or a solvent control (e.g., DMSO) to the mixture.

-

Incubate at 4°C for 1-2 hours with gentle rotation to allow for protein interaction.

-

Pellet the resin by centrifugation and wash several times with a wash buffer to remove non-specific binders.

-

-

Detection:

-

Elute the proteins from the resin using SDS-PAGE loading buffer and boil.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Perform an immunoblot (Western blot) using an antibody against the prey's tag (e.g., anti-Myc antibody) to detect if COI1 was "pulled down" by JAZ1 in a ligand-dependent manner.[12]

-

Protocol: Yeast Two-Hybrid (Y2H) Assay

The Y2H system is a powerful in vivo technique to study protein-protein interactions, including those that are dependent on a small molecule like coronatine.[5][15]

Objective: To test the COR-dependent interaction between COI1 and a JAZ protein in a yeast cell.

Methodology:

-

Vector Construction:

-

Clone the coding sequence of COI1 into a Y2H "bait" vector (e.g., pGBKT7), fusing it to a DNA-Binding Domain (BD) of a transcription factor (e.g., GAL4).

-

Clone the coding sequence of a JAZ protein (e.g., JAZ9) into a Y2H "prey" vector (e.g., pHB18), fusing it to an Activation Domain (AD) of the transcription factor (e.g., VP16).[16]

-

-

Yeast Transformation: Co-transform a suitable yeast strain (e.g., Y190) with both the BD-COI1 and AD-JAZ9 plasmids.[16]

-

Selection and Growth:

-

Plate the transformed yeast on a selective medium lacking specific nutrients (e.g., Tryptophan and Leucine; SD/-Trp/-Leu) to select for cells containing both plasmids.

-

Grow selected colonies in liquid culture.

-

-

Interaction Assay:

-

Plate the yeast cells onto a higher-stringency selective medium that also lacks Histidine (SD/-Trp/-Leu/-His) and contains a competitive inhibitor of the HIS3 gene product (e.g., 3-AT).

-

Crucially, prepare plates with and without the small molecule of interest (e.g., 50 µM coronatine).

-

-

Analysis:

-

Protein-protein interaction reconstitutes the transcription factor, activating reporter genes (e.g., HIS3, lacZ).

-

Growth on the high-stringency medium only in the presence of coronatine indicates a ligand-dependent interaction. A quantitative β-galactosidase assay can also be performed for more precise measurement.[16]

-

Protocol: Gene Expression Analysis via qRT-PCR

This protocol is used to quantify the change in transcript levels of JA-responsive genes following treatment with COR or CFA-conjugates.

Objective: To measure the relative expression of target genes (e.g., VSP1, PDF1.2, AOS) in plant tissue after COR treatment.

Methodology:

-

Plant Treatment: Grow Arabidopsis seedlings (e.g., 10-14 days old) in liquid or on solid sterile medium. Apply coronatine (e.g., 1 µM final concentration) or a solvent control to the medium. Harvest tissue at various time points (e.g., 0, 1, 3, 6 hours).[17]

-

RNA Extraction: Immediately freeze harvested tissue in liquid nitrogen. Extract total RNA using a commercial kit or a Trizol-based method. Treat with DNase to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript II) and oligo(dT) or random primers.[18]

-

Quantitative PCR (qPCR):

-

Prepare a reaction mix containing cDNA template, gene-specific forward and reverse primers for your target genes and a reference (housekeeping) gene (e.g., ACTIN2, UBQ5), and a fluorescent DNA-binding dye (e.g., SYBR Green).

-

Perform the qPCR reaction in a real-time PCR machine. The machine will monitor fluorescence, which is proportional to the amount of amplified DNA.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) for each gene.

-

Normalize the Ct value of the target gene to the Ct value of the reference gene (ΔCt = Cttarget - Ctreference).

-

Calculate the relative expression level compared to the time-zero or solvent control sample using the 2-ΔΔCt method.[6]

-

Conclusion and Future Directions

This compound, as the core structural component of coronatine, is central to a highly effective virulence strategy employed by P. syringae. By mimicking the plant's own hormonal signals, the pathogen co-opts the jasmonate signaling pathway to suppress appropriate defenses. The mode of action—high-affinity binding to the COI1-JAZ co-receptor and subsequent degradation of JAZ repressors—is now well-established.

For researchers, this system provides a powerful tool to dissect the intricacies of jasmonate signaling. The high potency of coronatine makes it an excellent chemical probe for activating the pathway. For professionals in drug and agrochemical development, understanding how a bacterial molecule can so effectively manipulate a plant's hormonal network offers a blueprint for designing novel compounds. Future research may focus on developing synthetic CFA-conjugates that can selectively activate or inhibit specific JAZ-COI1 interactions or designing molecules that block the COR binding site to protect plants from pathogenic manipulation.

References

- 1. researchgate.net [researchgate.net]

- 2. Endogenous Bioactive Jasmonate Is Composed of a Set of (+)-7-iso-JA-Amino Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential Expression of a Novel Gene in Response to Coronatine, Methyl Jasmonate, and Wounding in the Coi1 Mutant of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Application of yeast-two hybrid assay to chemical genomic screens: a high-throughput system to identify novel molecules modulating plant hormone receptor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Gene Expression Profiles Deciphering the Pathways of Coronatine Alleviating Water Stress in Rice (Oryza sativa L.) Cultivar Nipponbare (Japonica) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Jasmonate perception by inositol phosphate-potentiated COI1-JAZ co-receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Arabidopsis CORONATINE INSENSITIVE1 Protein Is a Jasmonate Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Coronatine-Based Gene Expression Changes Impart Partial Resistance to Fall Armyworm (Spodoptera frugiperda) in Seedling Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A critical role of two positively charged amino acids in the Jas motif of Arabidopsis JAZ proteins in mediating coronatine- and jasmonoyl isoleucine-dependent interaction with the COI1 F-box protein - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Arabidopsis F-Box Protein CORONATINE INSENSITIVE1 Is Stabilized by SCFCOI1 and Degraded via the 26S Proteasome Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. COI1 is a critical component of a receptor for jasmonate and the bacterial virulence factor coronatine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. carltonlab.com [carltonlab.com]

- 17. scispace.com [scispace.com]

- 18. mdpi.com [mdpi.com]

Coronafacic Acid: A Technical Whitepaper on its Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coronafacic acid (CFA), a polyketide component of the phytotoxin coronatine (COR), has garnered significant attention for its structural complexity and its remarkable mimicry of the plant hormone jasmonic acid.[1][2][3] Produced by the plant pathogenic bacterium Pseudomonas syringae, this molecule plays a crucial role in plant-pathogen interactions by hijacking the host's jasmonate signaling pathway.[4][5] This technical guide provides an in-depth overview of the discovery and history of this compound, its structural elucidation, detailed synthetic methodologies, and its biological functions. Quantitative data are summarized in structured tables, and key experimental protocols and signaling pathways are detailed and visualized to facilitate a comprehensive understanding for researchers in chemistry and biology.

Discovery and History

This compound was identified as a key component of coronatine, a phytotoxin produced by several pathovars of Pseudomonas syringae.[4][6] Coronatine itself was isolated in 1977 and is known to induce chlorosis and other disease symptoms in plants.[7][8] It is comprised of two distinct moieties: the polyketide this compound and the amino acid derivative coronamic acid, linked by an amide bond.[1][4][9] Early research focused on elucidating the structure of these components and understanding their contribution to the phytotoxicity of coronatine. It was discovered that both coronatine and, to a lesser extent, this compound mimic the action of jasmonic acid, a key signaling molecule in plant defense and development.[1][2][3] This mimicry allows the bacterium to manipulate the plant's hormonal signaling to its advantage, for instance, by suppressing salicylic acid-mediated defenses and promoting stomatal opening, thereby facilitating infection.[5]

Physicochemical and Spectroscopic Data

This compound is a bicyclic molecule with three stereogenic centers.[1][7] Its chemical and physical properties have been extensively characterized through various syntheses and spectroscopic analyses.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆O₃ | [10][11] |

| Monoisotopic Mass | 208.1099 g/mol | [11] |

| IUPAC Name | (3aS,6R,7aS)-6-ethyl-1-oxo-2,3,3a,6,7,7a-hexahydroindene-4-carboxylic acid | [10][11] |

| Optical Rotation [α]²⁰D | +104° (c=0.1, MeOH) | [1] |

| ¹H NMR (CDCl₃, representative signals) | δ 6.45 (s, 1H), 3.45 (m, 4H), 2.95 (br s, 1H), 2.64 (m, 1H), 2.41 (m, 2H), 2.17 (m, 2H), 1.70–1.97 (m, 3H), 1.35 (m, 1H), 0.95 (m, 6H), 0.85 (m, 3H) | [1][2] |

| ¹³C NMR (CDCl₃, representative signals) | δ 198.4, 176.1, 140.7, 138.9, 109.5, 108.2, 72.7, 71.4, 71.0, 70.7, 67.6, 51.7, 46.8, 45.0, 44.5, 42.0, 39.9, 36.5, 33.1, 31.6, 30.5, 30.1, 30.0, 29.3, 25.3, 25.0, 22.5, 22.3, 21.7, 21.5, 21.3, 12.1, 11.7 | [1][2] |

| Infrared (IR, cm⁻¹) | 3488, 2952, 2913, 1713, 1672, 1493, 1312, 1289, 1153, 1152 | [1][2] |

| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₁₆H₂₄O₃: 264.1725, Observed: 264.1731 (for a synthetic intermediate) | [1][2] |

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a unique polyketide synthase (PKS) system. The genes responsible for its synthesis are located on a large plasmid in P. syringae.[4][9] The biosynthetic gene cluster for coronatine is approximately 32 kb and contains the genes for both this compound and coronamic acid biosynthesis.[4][6] The synthesis of CFA is initiated from pyruvate, three acetate units, and one butyrate unit.[6] The gene cluster includes genes encoding for monofunctional and multifunctional PKS proteins.[6] The genes cfa1, cfa2, and cfa3 are related to type II PKS systems, while other regions show similarity to type I PKS enzymes.[4] This hybrid nature of the PKS system for CFA biosynthesis is a subject of ongoing research.

Experimental Protocols

Enantioselective Synthesis of (+)-Coronafacic Acid

Numerous total syntheses of this compound have been reported, with one enantioselective route detailed below.[1][2]

Key Steps:

-

Rhodium-catalyzed cyclization: An α-diazoester is cyclized using a rhodium catalyst to form an intermediate cyclopentanone with high enantiomeric purity.[1][2]

-

Fe-mediated cyclocarbonylation: The cyclopentanone is converted to an alkenyl cyclopropane, which then undergoes an iron-mediated cyclocarbonylation to yield a bicyclic enone.[1][2]

-

Hydrogenation: The bicyclic enone is hydrogenated using a palladium catalyst to give a bicyclic ketone as a single diastereomer.[1][2]

-

Functional group manipulation: A series of reactions including carbomethoxylation, reduction, dehydration, and deprotection are carried out to complete the synthesis of (+)-coronafacic acid.[1][2]

Detailed Protocol for the Final Deprotection and Hydrolysis Step:

-

Materials: Ketal-protected coronafacic methyl ester, 20% aqueous hydrochloric acid, ethyl acetate (EtOAc), water, magnesium sulfate (MgSO₄).

-

Procedure:

-

To the ketal ester (11 mg, 0.07 mmol), add 2 mL of 20% aqueous hydrochloric acid.

-

Heat the mixture to reflux for 4 hours.

-

Allow the solution to cool to room temperature.

-

Partition the solution between water and EtOAc.

-

Combine the organic extracts, dry over MgSO₄, and concentrate.

-

Purify the residue by chromatography to yield (+)-coronafacic acid (7 mg, 55% yield) as an oil.[1]

-

Biological Assay for Jasmonate-like Activity

The biological activity of this compound and its derivatives can be assessed using various jasmonate-selective bioassays.[3]

-

Tuber Induction in Potato: Both coronatine and this compound can induce tuber formation in potato plants, a classic response to jasmonates.[1]

-

Tendril Coiling in Bryonia dioica: Nanomolar to micromolar concentrations of coronatine induce the coiling of tendrils in Bryonia dioica, a specific jasmonate-mediated response.[3]

-

Induction of Defense-Related Metabolites: Treatment of plant cell cultures with coronatine leads to the accumulation of defense-related secondary metabolites.[3]

Signaling Pathway and Mechanism of Action

This compound, primarily as part of the coronatine molecule, acts as a potent molecular mimic of jasmonoyl-isoleucine (JA-Ile), the active form of the plant hormone jasmonic acid.[5][12]

Caption: Jasmonate signaling pathway and coronatine mimicry.

The binding of JA-Ile or coronatine to the F-box protein COI1, a component of the SCF-COI1 ubiquitin ligase complex, triggers the ubiquitination and subsequent degradation of JAZ (Jasmonate ZIM-domain) repressor proteins.[5][12] The degradation of JAZ proteins releases transcription factors, such as MYC2, which then activate the expression of jasmonate-responsive genes.[5] This leads to various physiological responses, including the activation of defense mechanisms against herbivores and necrotrophic pathogens, but also the suppression of salicylic acid-dependent defenses, which are crucial against biotrophic pathogens like P. syringae.[5]

Experimental and Synthetic Workflows

The following diagram illustrates a generalized workflow for the enantioselective total synthesis of (+)-coronafacic acid.

Caption: Generalized workflow for the total synthesis of (+)-coronafacic acid.

Conclusion

This compound stands as a fascinating natural product, not only for the synthetic challenges it presents but also for its intricate role in molecular mimicry and plant-pathogen interactions. A thorough understanding of its synthesis and biological activity is crucial for developing novel strategies in crop protection and for the design of new bioactive molecules. The detailed information provided in this guide serves as a valuable resource for researchers and professionals in the fields of organic chemistry, chemical biology, and drug development. The continued investigation into the biosynthesis and mechanism of action of this compound and its parent compound, coronatine, will undoubtedly unveil further insights into the complex interplay between plants and their pathogens.

References

- 1. Synthesis of (+)-Coronafacic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Pseudomonas phytotoxin coronatine mimics octadecanoid signalling molecules of higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of Genes Involved in Biosynthesis of this compound, the Polyketide Component of the Phytotoxin Coronatine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of Jasmonic Acid Pathway in Tomato Plant-Pseudomonas syringae Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Characterization of the genes controlling the biosynthesis of the polyketide phytotoxin coronatine including conjugation between coronafacic and coronamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. (3aS,6R,7aS)-6-Ethyl-2,3,3a,6,7,7a-hexahydro-1-oxo-1H-indene-4-carboxylic acid | C12H16O3 | CID 114969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Amino Acids [norine.univ-lille.fr]

- 12. Jasmonates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Coronafacic Acid: Properties, Synthesis, and Biological Role

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coronafacic acid (CFA) is a polyketide-derived bicyclic molecule and a key component of the phytotoxin coronatine (COR), produced by several pathovars of the bacterium Pseudomonas syringae. Functioning as a potent molecular mimic of jasmonic acid-isoleucine (JA-Ile), CFA plays a crucial role in the virulence of these plant pathogens by hijacking the host's jasmonate signaling pathway to suppress defense responses. This technical guide provides a comprehensive overview of the physical and chemical properties, spectroscopic data, synthesis methodologies, and the intricate biological signaling pathways associated with this compound. The information presented herein is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, plant pathology, and drug development.

Chemical and Physical Properties

This compound is a structurally complex molecule with a bicyclic core featuring three stereogenic centers.[1] Its chemical and physical properties are summarized in the tables below. While some experimental data is available, certain properties are estimated based on computational models.

Table 1: General and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (3aS,6R,7aS)-6-ethyl-1-oxo-2,3,3a,6,7,7a-hexahydro-1H-indene-4-carboxylic acid | [2] |

| CAS Number | 62251-98-3 | [2] |

| Molecular Formula | C₁₂H₁₆O₃ | [2] |

| Molecular Weight | 208.25 g/mol | [2] |

| Canonical SMILES | CC[C@@H]1C[C@H]2--INVALID-LINK--C(=C1)C(=O)O | [2] |

| InChI Key | ONMAUQRMJXNSCG-VGMNWLOBSA-N | [2] |

| Appearance | Reported as an oil in some syntheses.[3] A synthetic intermediate, (1S,2R,5S)-5-Methyl-2-(propan-2-yl)cyclohexyl 2-oxobicyclo[3.1.0]hexane-1-carboxylate, is a white crystalline solid.[3] | |

| Type | Polyketide | [4] |

Table 2: Physical Properties of this compound

| Property | Value | Source |

| Melting Point | A measured melting point for the free acid is not readily available in the reviewed literature. A synthetic intermediate has a melting point of 34–36 °C.[3] | |

| Boiling Point (estimated) | 375.4 °C at 760 mmHg | |

| pKa (experimental) | Not readily available in the reviewed literature. | |

| logP (o/w) (estimated) | 1.850 | |

| Water Solubility (estimated) | 1922 mg/L at 25 °C | |

| Optical Rotation [α]²⁰D | +104 (c=0.1, MeOH) | [3] |

Spectroscopic Data

The structural elucidation of this compound relies on various spectroscopic techniques. Below is a summary of the expected and reported spectroscopic data.

Table 3: Spectroscopic Data Summary for this compound and its Derivatives

| Technique | Key Features | Source |

| ¹H NMR | Signals expected for alkyl protons, allylic protons, protons adjacent to the carbonyl group, and a carboxylic acid proton (typically broad and downfield, >10 ppm).[5][6] | |

| ¹³C NMR | Carbonyl carbons (ketone and carboxylic acid) in the downfield region (~170-200 ppm), sp² carbons of the double bond, and sp³ carbons of the bicyclic ring system.[7] | |

| Infrared (IR) Spectroscopy | Broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a sharp C=O stretch from the ketone (~1715 cm⁻¹), a C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹), and C-O stretching (~1210-1320 cm⁻¹).[8][9][10] | |

| Mass Spectrometry (MS) | The molecular ion peak (M+) would be observed. Common fragmentation patterns for carboxylic acids include the loss of OH (M-17) and COOH (M-45). Alpha-cleavage adjacent to the ketone is also expected.[11][12][13] |

Synthesis and Purification

The total synthesis of this compound has been achieved through various routes, often involving stereoselective steps to control the three chiral centers.

Experimental Protocol: Enantioselective Synthesis of (+)-Coronafacic Acid[3]

This protocol outlines a key final step in an enantioselective synthesis:

Deprotection and Ester Hydrolysis:

-

To a solution of the ketal-protected coronafacic methyl ester (1 equivalent) in a suitable solvent, add a 20% aqueous solution of hydrochloric acid.

-

Heat the mixture to reflux for 4 hours.

-

After cooling to room temperature, partition the solution between water and ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by chromatography to yield (+)-Coronafacic acid as an oil.

Experimental Workflow: Synthesis of (+)-Coronafacic Acid

Caption: Key steps in an enantioselective synthesis of (+)-Coronafacic acid.

Biological Activity and Signaling Pathway

This compound's biological significance stems from its role as a structural and functional mimic of the plant hormone jasmonic acid-isoleucine (JA-Ile).[1] This mimicry allows the producing bacterium, Pseudomonas syringae, to manipulate the host plant's defense mechanisms to its advantage.

Mechanism of Action

In healthy plants, jasmonate signaling is tightly regulated. In the absence of JA-Ile, JASMONATE ZIM-DOMAIN (JAZ) proteins bind to and repress transcription factors (like MYC2) that are responsible for activating defense-related genes.

When a plant is wounded or attacked, JA-Ile levels rise. JA-Ile then acts as a "molecular glue," facilitating the interaction between JAZ repressor proteins and the F-box protein CORONATINE INSENSITIVE 1 (COI1), which is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[14][15][16][17] This interaction leads to the ubiquitination and subsequent degradation of the JAZ proteins by the 26S proteasome.[14][15] The degradation of JAZ repressors liberates the transcription factors, allowing them to activate the expression of jasmonate-responsive genes, leading to a defense response.

This compound, as part of the coronatine molecule, effectively mimics JA-Ile and hijacks this pathway. By promoting the degradation of JAZ proteins, coronatine constitutively activates the jasmonate signaling pathway, which leads to the suppression of salicylic acid (SA)-dependent defenses, which are crucial for resistance against biotrophic pathogens like P. syringae.

Signaling Pathway of Jasmonic Acid/Coronafacic Acid

Caption: The COI1-JAZ co-receptor model for jasmonate/coronafacic acid signaling.

Experimental Protocol: Bioassay for this compound Activity

A common method to assess the biological activity of this compound (or coronatine) is to measure its effect on plant growth or defense responses. One such assay is the root growth inhibition assay.

-

Plant Material: Use a model plant such as Arabidopsis thaliana.

-

Growth Medium: Prepare a sterile solid growth medium (e.g., Murashige and Skoog) in petri dishes.

-

Treatment: Incorporate different concentrations of this compound into the growth medium before it solidifies. A solvent control (without CFA) must be included.

-

Seed Sterilization and Plating: Surface-sterilize the seeds and place them on the surface of the prepared media.

-

Incubation: Incubate the plates vertically in a growth chamber under controlled light and temperature conditions.

-

Data Collection: After a set period (e.g., 7-10 days), measure the primary root length of the seedlings.

-

Analysis: Compare the root lengths of the seedlings grown on CFA-containing media to the control. A dose-dependent inhibition of root growth indicates biological activity.

Conclusion

This compound is a fascinating natural product with significant implications for plant-microbe interactions. Its ability to mimic a key plant hormone highlights the sophisticated chemical strategies employed by pathogens to overcome host defenses. A thorough understanding of its chemical properties, synthesis, and biological mechanism of action is crucial for developing novel strategies to combat plant diseases and may also provide inspiration for the design of new therapeutic agents that target signaling pathways. This guide provides a foundational repository of technical information to aid researchers in these endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. (3aS,6R,7aS)-6-Ethyl-2,3,3a,6,7,7a-hexahydro-1-oxo-1H-indene-4-carboxylic acid | C12H16O3 | CID 114969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of (+)-Coronafacic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of Genes Involved in Biosynthesis of this compound, the Polyketide Component of the Phytotoxin Coronatine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 7. Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. The JAZ Proteins: A Crucial Interface in the Jasmonate Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Coronafacic Acid: A Key Virulence Factor of Pseudomonas syringae

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Pseudomonas syringae, a Gram-negative bacterium, is a prolific plant pathogen responsible for a wide range of diseases in economically important crops. A key to its pathogenic success is the production of a non-host-specific phytotoxin known as coronatine (COR). This molecule is a structural and functional mimic of the plant hormone jasmonic acid-isoleucine (JA-Ile), allowing the bacterium to hijack the host's hormonal signaling pathways to suppress innate immunity. Coronatine is composed of two distinct moieties: coronamic acid (CMA) and the polyketide coronafacic acid (CFA).[1] It is the CFA component, linked to CMA, that confers the jasmonate-mimicking activity, making it a critical virulence factor. This guide provides a detailed examination of the biosynthesis of CFA, its mechanism of action at the molecular level, its role in promoting bacterial virulence, and the experimental protocols used to study its function.

Biosynthesis of Coronatine and the Role of this compound

Coronatine is assembled from two precursors, CFA and CMA, which are synthesized via separate pathways and then joined by an amide bond.[1] The genes responsible for COR biosynthesis are typically located on a large plasmid within a 32-kb gene cluster.[1]

-

This compound (CFA) Biosynthesis: CFA is a novel polyketide synthesized from precursors including pyruvate, acetate, and butyrate.[2] Its biosynthesis is managed by a series of genes, including cfa1 through cfa9, which encode a suite of enzymes such as polyketide synthases (PKSs), oxidoreductases, and thioesterases.[1][2]

-

Coronamic Acid (CMA) Biosynthesis: CMA is a cyclized amino acid derived from L-alloisoleucine.[3]

-

Ligation: The final step in COR synthesis is the ligation of CFA and CMA, a process catalyzed by the coronafacate ligase, encoded by the cfl gene.[1]

The expression of these biosynthetic genes is tightly regulated by environmental cues, most notably temperature. Optimal production of coronatine occurs at cooler temperatures (around 18°C), while it is negligible at the bacterium's optimal growth temperature (28°C).[4] This thermoregulation is controlled by a modified two-component regulatory system consisting of CorR, CorS, and CorP.[4][5]

Mechanism of Action: Hijacking Plant Jasmonate Signaling

The virulence of coronatine stems from its remarkable ability to mimic JA-Ile, the bioactive form of the plant hormone jasmonate.[6][7] This molecular mimicry allows it to manipulate the host's defense signaling network.

The core of this mechanism involves the following components:

-

COI1 (CORONATINE INSENSITIVE 1): An F-box protein that is the critical component of the Skp/Cullin/F-box (SCFCOI1) E3 ubiquitin ligase complex.[8][9]

-

JAZ (Jasmonate ZIM-domain) Proteins: A family of repressor proteins that bind to and inhibit transcription factors, such as MYC2, which are responsible for activating JA-responsive genes.[8][9]

In a resting state, JAZ proteins sequester MYC2, preventing the transcription of defense genes. When the plant perceives a threat and produces JA-Ile, or when P. syringae secretes coronatine, the following signaling cascade is initiated:

-

Ligand Binding: COR (or JA-Ile) acts as "molecular glue," promoting the formation of a co-receptor complex between COI1 and a JAZ protein.[6][8][10]

-

Ubiquitination: The formation of the COR-COI1-JAZ complex targets the JAZ protein for ubiquitination by the SCFCOI1 ligase.[10]

-

Proteasomal Degradation: The ubiquitinated JAZ protein is subsequently degraded by the 26S proteasome.[9]

-

De-repression and Gene Activation: The degradation of the JAZ repressor releases the MYC2 transcription factor, which can then activate the expression of downstream JA-responsive genes.[6]

This hijacking of the JA pathway leads to a critical suppression of the salicylic acid (SA) signaling pathway, which is the primary defense line against biotrophic pathogens like P. syringae.[6][11][12]

Caption: Coronatine hijacks the host jasmonate signaling pathway.

Role of this compound in Bacterial Virulence

By activating the jasmonate pathway and suppressing salicylate-mediated defenses, CFA (as part of COR) contributes directly to bacterial virulence in several key ways.

Reopening of Stomata

Stomata are natural pores on the leaf surface that plants can close as a first line of defense to prevent pathogen entry. This response is a key part of pattern-triggered immunity (PTI). Coronatine is a potent weapon against this defense, as it can forcefully reopen stomata that have closed in response to bacterial presence.[5] This allows P. syringae to invade the nutrient-rich apoplastic space within the leaf.[13]

Suppression of Salicylic Acid (SA)-Mediated Defenses

The antagonism between the JA and SA pathways is a well-established principle in plant immunity.[6] By hyper-activating the JA pathway, COR effectively suppresses the accumulation and signaling of SA.[5][8] This is achieved in part by repressing the transcription of key SA biosynthesis genes, like ISOCHORISMATE SYNTHASE 1 (ICS1), and activating genes involved in SA metabolism.[12][14] The suppression of SA is critical for P. syringae, as SA-mediated defenses are highly effective against this pathogen.[10]

Enhancement of Bacterial Growth and Symptom Development

The combined effects of stomatal reopening and immune suppression create a highly favorable environment for bacterial proliferation. Mutants of P. syringae that cannot produce coronatine (COR⁻ mutants) exhibit significantly reduced growth in planta compared to the wild-type strain. Furthermore, the ability of these COR⁻ mutants to grow is often restored in plant lines that are deficient in SA accumulation, demonstrating the importance of SA suppression for bacterial success.[10] The chlorotic lesions characteristic of P. syringae infection are also heavily dependent on the presence of coronatine.[12]

Quantitative Data Summary

The effects of coronatine on bacterial virulence can be quantified through various assays. The following tables summarize key findings from published literature.

Table 1: Effect of Coronatine on P. syringae Growth in Arabidopsis

| Bacterial Strain | Host Genotype | Time Post-Inoculation | Bacterial Titer (log CFU/cm²) | Source |

| Pst DC3000 (COR+) | Wild-Type (Col-0) | 24 hours | ~5.8 | [13] |

| Pst DC3118 (COR-) | Wild-Type (Col-0) | 24 hours | ~5.2 | [13] |

| Pst DC3000 (COR+) | Wild-Type (Col-0) | 4 days | ~7.0 - 7.5 | [8] |

| Pst cor- mutant | Wild-Type (Col-0) | 4 days | ~5.5 - 6.0 | [8] |

Table 2: Effect of Coronatine on Stomatal Aperture

| Treatment Condition | Plant Species | Stomatal Aperture (µm) | Source |

| Mock (Darkness) | Arabidopsis | ~0.8 | [13] |

| Pst DC3000 (COR+) (Darkness) | Arabidopsis | ~1.8 | [13] |

| Pst DC3118 (COR-) (Darkness) | Arabidopsis | ~0.8 | [13] |

| Pst DC3118 (COR-) + 1.5 µM COR | Arabidopsis | ~1.7 | [13] |

| Mock (Ambient CO₂) | Tomato | ~4.5 | [2] |

| Pst DC3000 (COR+) 4 hpi (Ambient CO₂) | Tomato | ~6.0 | [2] |

| Purified COR (Ambient CO₂) | Tomato | ~7.0 | [2] |

Table 3: Effect of Coronatine on Salicylic Acid (SA) Accumulation

| Bacterial Strain | Host Genotype | Time Post-Inoculation | Free SA Level (relative to mock) | Source |

| Psm ES4326 (COR+) | Wild-Type | 24 hours | Lower | [14] |

| Psm ES4326 cor- | Wild-Type | 24 hours | Higher | [14] |

| Pst DC3000 (COR+) | Tomato | 24 hours | ~200 ng/g FW | [8] |

| Pst DB29 (COR-) | Tomato | 24 hours | ~1000 ng/g FW | [8] |

Key Experimental Protocols

Studying the function of this compound requires specific and reproducible experimental procedures. Below are detailed protocols for key assays.

P. syringae Infection Assay by Syringe Infiltration

This method delivers a precise dose of bacteria directly into the leaf apoplast, bypassing stomatal defenses, to quantify bacterial growth over time.

Caption: Workflow for a P. syringae syringe infiltration assay.

Protocol:

-

Bacterial Culture: From a glycerol stock, streak the desired P. syringae strain onto a King's B (KB) agar plate with appropriate antibiotics and incubate at 28°C for 2 days. Inoculate a single colony into 5 mL of liquid KB medium and grow overnight at 28°C with shaking.

-

Inoculum Preparation: Pellet the bacterial cells by centrifugation (e.g., 3,000 x g for 10 minutes). Discard the supernatant and wash the pellet with sterile 10 mM MgCl₂. Repeat. Resuspend the final pellet in 10 mM MgCl₂ and adjust the optical density at 600 nm (OD₆₀₀) to 0.0002 for growth curves (approximately 1 x 10⁵ CFU/mL).

-

Plant Infiltration: Use 4-5 week-old Arabidopsis thaliana plants. Select fully expanded leaves. Use a 1 mL needleless syringe to gently press the bacterial suspension against the abaxial (underside) of the leaf until a small water-soaked area appears. Infiltrate at least three leaves per plant.

-

Incubation: Place the inoculated plants back into the growth chamber and cover with a humidity dome to maintain high humidity for the duration of the experiment.

-

Quantification of Bacterial Growth: At specified time points (e.g., 0, 2, and 4 days post-inoculation), collect two leaf discs from the infiltrated area of each replicate using a 0.5 cm diameter cork borer. Homogenize the leaf discs in 200 µL of 10 mM MgCl₂. Perform serial dilutions of the homogenate and plate 10 µL of each dilution onto KB agar plates. Incubate at 28°C for 48 hours and count the resulting colonies to determine the number of colony-forming units (CFU) per cm².

Stomatal Aperture Measurement Assay

This assay measures the width of the stomatal pore to determine the effect of bacteria or purified compounds on stomatal opening or closure.

Protocol:

-

Prepare Epidermal Peels: Carefully peel the abaxial epidermis from a healthy, turgid leaf of a 4-5 week-old Arabidopsis plant.

-

Incubation: Immediately float the epidermal peel in a buffer (e.g., 10 mM MES-KCl, pH 6.15) in a petri dish. To induce stomatal opening, expose the peels to light for 2-3 hours. To test for reopening of closed stomata, incubate in darkness.

-

Treatment Application: Replace the buffer with the treatment solution (e.g., buffer containing P. syringae at OD₆₀₀ = 0.2, or purified coronatine at a specified concentration). Incubate for the desired time (e.g., 1-4 hours).

-

Microscopy and Measurement: Mount the epidermal peel on a microscope slide. Using a light microscope at 400x or higher magnification, capture images of multiple stomata.

-

Data Analysis: Use image analysis software (e.g., ImageJ) to measure the width of the stomatal aperture for at least 60 stomata per treatment condition. Calculate the average aperture width and standard error.

Conclusion and Future Directions

This compound, as the functional core of the coronatine phytotoxin, is an exquisitely evolved virulence factor that enables Pseudomonas syringae to overcome fundamental layers of plant immunity. By mimicking the host's own hormonal signals, it provides the pathogen with a decisive advantage, facilitating entry, suppressing SA-mediated defenses, and promoting proliferation. The detailed understanding of the CFA-COI1-JAZ signaling axis provides a clear and attractive target for the development of novel anti-virulence compounds. Professionals in drug development could focus on creating small molecules that either inhibit the biosynthesis of CFA or block the interaction between coronatine and the COI1 co-receptor. Such strategies would disarm the pathogen without exerting direct selective pressure for resistance, offering a sustainable approach to crop protection. Further research into the COI1-independent activities of coronatine may reveal additional targets for intervention and deepen our understanding of this intricate host-pathogen interaction.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Coronatine Inhibits Stomatal Closure through Guard Cell-Specific Inhibition of NADPH Oxidase-Dependent ROS Production [frontiersin.org]

- 5. Frontiers | Coronatine Facilitates Pseudomonas syringae Infection of Arabidopsis Leaves at Night [frontiersin.org]

- 6. Coronatine and salicylic acid: the battle between Arabidopsis and Pseudomonas for phytohormone control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Coronatine Toxin of Pseudomonas syringae Is a Multifunctional Suppressor of Arabidopsis Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Coronatine-Based Gene Expression Changes Impart Partial Resistance to Fall Armyworm (Spodoptera frugiperda) in Seedling Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 9. profiles.wustl.edu [profiles.wustl.edu]

- 10. biorxiv.org [biorxiv.org]

- 11. The phytotoxin coronatine is a multifunctional component of the virulence armament of Pseudomonas syringae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Coronatine Facilitates Pseudomonas syringae Infection of Arabidopsis Leaves at Night - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Coronatine promotes Pseudomonas syringae virulence in plants by activating a signaling cascade that inhibits salicylic acid accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Arabidopsis Mutants Selected for Resistance to the Phytotoxin Coronatine Are Male Sterile, Insensitive to Methyl Jasmonate, and Resistant to a Bacterial Pathogen - PMC [pmc.ncbi.nlm.nih.gov]

The Genetic Blueprint of Coronafacic Acid Production: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coronafacic acid (CFA) is a polyketide molecule that constitutes a key component of the phytotoxin coronatine (COR).[1][2] Produced by several pathovars of the plant pathogenic bacterium Pseudomonas syringae, coronatine acts as a molecular mimic of the plant hormone jasmonic acid, enabling the bacterium to suppress host defense responses and enhance its virulence.[3][4] The unique hydrindanone structure of CFA and its role in plant pathogenesis make its biosynthetic pathway a subject of significant interest for developing novel agrochemicals and pharmaceuticals. This technical guide provides a comprehensive overview of the genetic basis of CFA production, detailing the biosynthetic gene cluster, the enzymatic pathway, its regulation, and key experimental methodologies for its study.

The this compound Biosynthetic Gene Cluster

The genes responsible for CFA biosynthesis are organized in a cluster, designated the cfa cluster, which is part of the larger coronatine biosynthetic gene cluster. In Pseudomonas syringae pv. glycinea PG4180, this cluster is located on a 90-kb plasmid called p4180A.[1][2] The cfa gene cluster spans approximately 19-21 kb and is transcribed as a single operon.[1] The cluster comprises a series of genes encoding a fascinating hybrid Type I and Type II polyketide synthase (PKS) system, along with tailoring enzymes.

Table 1: Genes of the this compound (CFA) Biosynthetic Cluster

| Gene | Protein Product | Protein Size (kDa) | Putative Function |

| cfl | Coronafacate ligase | ~60 | Adenylate-forming enzyme; activates CFA and ligates it to coronamic acid (CMA). May also play a role in CFA biosynthesis itself. |

| cfa1 | Acyl Carrier Protein (ACP) | ~10 | Carries the growing polyketide chain during synthesis. |

| cfa2 | Dehydratase (DH) | ~30 | Catalyzes the dehydration step in the polyketide chain elongation cycle. |

| cfa3 | β-Ketoacyl Synthase (KS) | ~45 | Catalyzes the condensation of acyl-CoA units to the growing polyketide chain. |

| cfa4 | Unknown | - | Function not yet fully characterized. |

| cfa5 | Acyl-CoA Ligase | ~55 | Activates carboxylic acids by converting them to their corresponding CoA thioesters. |

| cfa6 | Type I Polyketide Synthase | >200 | A large, modular PKS that likely catalyzes the initial steps of polyketide chain elongation. |

| cfa7 | Type I Polyketide Synthase | >200 | Another large, modular PKS responsible for further elongation and cyclization of the polyketide intermediate. Contains ketoreductase (KR), dehydratase (DH), and thioesterase (TE) domains.[5] |

| cfa8 | Oxidoreductase | ~35 | Required for CFA and COR production; shows similarity to crotonyl-CoA reductases.[2] |

| cfa9 | Thioesterase (TE) | ~28 | Dispensable for CFA production but may enhance the release of the final product from the PKS complex.[2][6] |

The Biosynthetic Pathway of this compound

The biosynthesis of CFA is a complex process that involves the coordinated action of the enzymes encoded by the cfa gene cluster. The pathway begins with precursors from primary metabolism, including pyruvate, acetate, and butyrate.[6] A proposed biosynthetic scheme involves the initial formation of a cyclopentenone starter unit, which is then elongated and cyclized to form the characteristic hydrindanone core of CFA.

The biosynthesis is initiated by the loading of a starter unit, likely derived from pyruvate, onto the acyl carrier protein (Cfa1). The polyketide chain is then extended through the sequential addition of malonyl-CoA (derived from acetate) and ethylmalonyl-CoA (derived from butyrate) units, catalyzed by the ketosynthase domains of the PKS enzymes. The large, modular Type I PKSs, Cfa6 and Cfa7, play a central role in this process. Cfa7 is particularly interesting as it is proposed to catalyze not only chain elongation but also a key intramolecular cyclization reaction that forms the bicyclic core of CFA.[3][5] Subsequent reduction and dehydration steps, catalyzed by the ketoreductase and dehydratase domains within Cfa7, and further modification by the Cfa8 oxidoreductase, lead to the final this compound molecule. The Cfa9 thioesterase may then facilitate the release of CFA from the PKS complex.[2][6]

Regulation of this compound Production

The production of this compound is tightly regulated at the transcriptional level, primarily in response to temperature. The regulatory system is a modified two-component system encoded by the corR, corP, and corS genes, which are located in a separate region of the coronatine gene cluster.

At low temperatures (around 18°C), the sensor histidine kinase, CorS, is active and autophosphorylates. The phosphate group is then transferred to the response regulator, CorR. The function of CorP is not fully understood, but it is essential for the activation of CorR. Phosphorylated CorR then acts as a transcriptional activator, binding to the promoter region of the cfa operon and initiating the transcription of the biosynthetic genes. At higher temperatures (e.g., 28°C), CorS is inactive, CorR remains unphosphorylated, and the cfa genes are not expressed.

Quantitative Analysis of this compound Production

The production of CFA can be quantified using techniques such as high-performance liquid chromatography (HPLC). Studies with mutant strains of P. syringae have provided valuable insights into the function of the cfa genes.

Table 2: this compound Production in P. syringae pv. tomato DC3000 Mutants

| Strain | Genotype | CFA Production (% of Wild-Type) |

| DC3000 | Wild-Type | 100% |

| DB4H10 | cfa1::Tn5 | Not Detected |

| DB2E1 | cfa6::Tn5 | Not Detected |

| DB4G12 | cmaA::Tn5 | 110% (CFA accumulates) |

| DB4H10(pCFA) | cfa1::Tn5 + complementing plasmid | Restored |

Data compiled from studies on coronatine biosynthetic mutants. The cmaA mutant cannot produce coronamic acid, leading to an accumulation of CFA.

Experimental Protocols

A fundamental approach to studying the genetic basis of CFA production involves the creation and analysis of gene knockout mutants. The following is a generalized protocol for generating a markerless gene deletion in Pseudomonas syringae using a suicide vector with a sacB counter-selection system.

Protocol 1: Gene Knockout in Pseudomonas syringae via Homologous Recombination

-

Construct the Deletion Vector:

-

Amplify ~1 kb upstream and downstream flanking regions of the target cfa gene from P. syringae genomic DNA using PCR.

-

Clone the upstream and downstream fragments into a suicide vector (e.g., pT18mobsacB or pK18mobsacB) on either side of a multiple cloning site. This can be done using traditional restriction-ligation cloning or by Gibson assembly.

-

Transform the resulting plasmid into a suitable E. coli strain (e.g., DH5α) and verify the construct by sequencing.

-

-

Introduce the Vector into P. syringae:

-

Transfer the suicide vector from E. coli to the target P. syringae strain via conjugation or electroporation.

-

Select for single-crossover homologous recombinants on agar plates containing an appropriate antibiotic for the suicide vector (e.g., tetracycline for pT18mobsacB) and an antibiotic to which the recipient P. syringae strain is resistant.

-

-

Select for Double-Crossover Events:

-

Inoculate single-crossover mutants into a rich liquid medium without antibiotic selection and grow overnight to allow for the second crossover event to occur.

-

Plate serial dilutions of the culture onto agar plates containing 5-10% sucrose. The sacB gene on the suicide vector confers sucrose sensitivity, so only cells that have lost the vector through a second crossover will grow.

-

-

Screen for the Gene Deletion:

-

Patch individual colonies from the sucrose plates onto plates with and without the antibiotic for the suicide vector to confirm the loss of the plasmid.

-